molecular formula C9H17NO B126604 [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol CAS No. 142433-97-4

[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol

Cat. No. B126604
M. Wt: 155.24 g/mol
InChI Key: FWLQELKDPBAZFB-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol, also known as (–)-Cotinine, is a naturally occurring alkaloid found in tobacco plants. It is a metabolite of nicotine and has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of (–)-Cotinine is not fully understood. It is believed to act on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. (–)-Cotinine is a partial agonist of nAChRs, which means it binds to the receptor and activates it, but not to the same extent as nicotine.

Biochemical And Physiological Effects

(–)-Cotinine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (–)-Cotinine in lab experiments is that it is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of (–)-Cotinine. One area of research is the development of new therapies for Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of (–)-Cotinine in smoking cessation therapy. Additionally, there is ongoing research on the biochemical and physiological effects of (–)-Cotinine, which may lead to the development of new therapies for various diseases.

Synthesis Methods

(–)-Cotinine can be synthesized from nicotine by oxidation or reduction reactions. The most common method for synthesis is through the oxidation of nicotine using potassium permanganate or chromic acid. The resulting product is then reduced to (–)-Cotinine using sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

(–)-Cotinine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in smoking cessation therapy.

properties

CAS RN

142433-97-4

Product Name

[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol

InChI

InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m1/s1

InChI Key

FWLQELKDPBAZFB-HLTSFMKQSA-N

Isomeric SMILES

CN1CC[C@@H]2[C@H]1[C@H](CC2)CO

SMILES

CN1CCC2C1C(CC2)CO

Canonical SMILES

CN1CCC2C1C(CC2)CO

synonyms

Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, (3a-alpha-,6-alpha-,6a-alpha-)- (9CI)

Origin of Product

United States

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